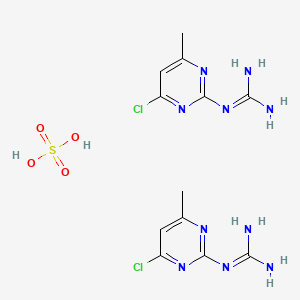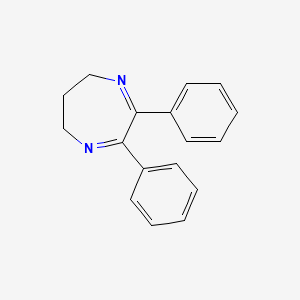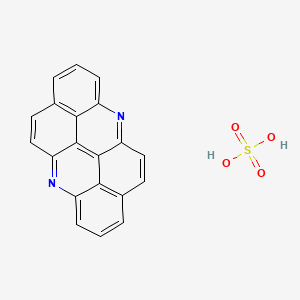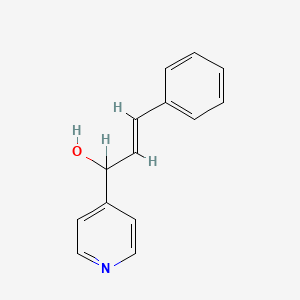
alpha-(2-Phenylvinyl)-4-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Phenylvinyl)-4-pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylvinyl group attached to the alpha position of a pyridine ring, with a hydroxyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Phenylvinyl)-4-pyridinemethanol typically involves the reaction of 4-pyridinemethanol with a phenylvinyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the hydroxyl group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Phenylvinyl)-4-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylvinyl group can be reduced to a phenylethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenylethyl derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-(2-Phenylvinyl)-4-pyridinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of alpha-(2-Phenylvinyl)-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylvinyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Alpha-(2-Phenylvinyl)-4-pyridinemethanol can be compared with other pyridine derivatives, such as:
2-Phenyl-4-pyridinemethanol: Lacks the vinyl group, resulting in different chemical reactivity and biological activity.
4-Phenyl-2-pyridinemethanol: The phenyl group is attached to a different position on the pyridine ring, leading to variations in its properties.
4-Vinyl-2-pyridinemethanol: The vinyl group is attached to a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the specific arrangement of the phenylvinyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24060-94-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C14H13NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11,14,16H/b7-6+ |
InChI Key |
BSCSDCSDQDCGBS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


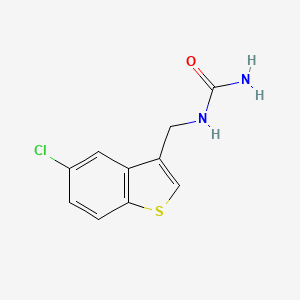
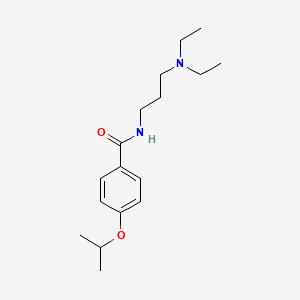
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
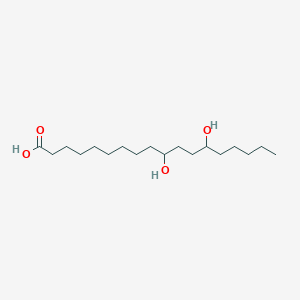
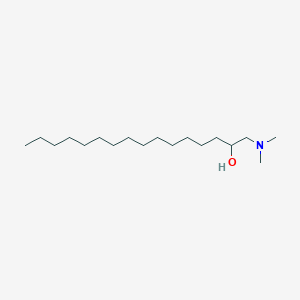
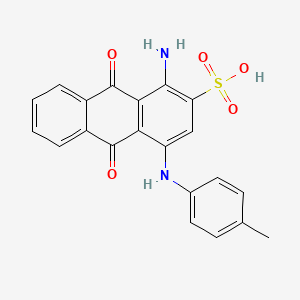
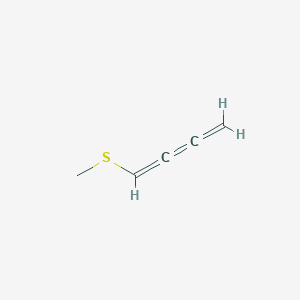
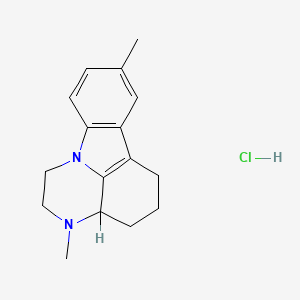
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
